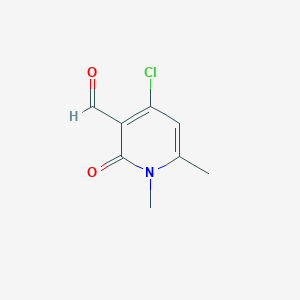

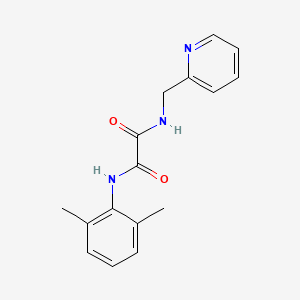

![molecular formula C21H22F2N4O3S2 B2531021 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851988-48-2](/img/structure/B2531021.png)

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound that likely contains a benzo[d]thiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also appears to have a sulfonamide group, which is a common feature in many medicinal compounds due to its bioactive properties. The presence of a hydrazide group suggests potential reactivity with various carbonyl-containing compounds, possibly leading to the formation of hydrazone derivatives.

Synthesis Analysis

The synthesis of compounds related to N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide could involve multiple steps, starting with the formation of the benzo[d]thiazole core, followed by functionalization with appropriate substituents. For instance, the synthesis of benzo[d]thiazole sulfonamides has been reported, where the sulfonamide group is introduced to the benzo[d]thiazole ring . A similar approach could be used to synthesize the target compound, with additional steps to introduce the difluoro groups and the hydrazide moiety.

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of multiple functional groups attached to the benzo[d]thiazole core. The difluoro groups would likely influence the electronic properties of the molecule, potentially affecting its reactivity and binding interactions. The sulfonamide and hydrazide groups could also contribute to the compound's ability to interact with biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

Compounds containing benzo[d]thiazole and sulfonamide groups have been shown to exhibit a variety of chemical reactivities. For example, benzo[d]thiazole sulfonamides have been investigated for their ability to inhibit carbonic anhydrase enzymes . The hydrazide group in the target compound could potentially undergo condensation reactions with carbonyl compounds to form hydrazones, which could have interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The sulfonamide group is known to improve water solubility, which could be beneficial for the compound's bioavailability. The compound's melting point, solubility, and stability would be key parameters to assess in the context of its potential use as a medicinal agent.

While the provided papers do not directly discuss the target compound, they offer insights into the synthesis and reactivity of structurally related compounds, which can be valuable for understanding the chemistry of N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide .

Eigenschaften

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N4O3S2/c1-2-15-5-3-4-10-27(15)32(29,30)16-8-6-13(7-9-16)20(28)25-26-21-24-19-17(23)11-14(22)12-18(19)31-21/h6-9,11-12,15H,2-5,10H2,1H3,(H,24,26)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIRXXGMEPAMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

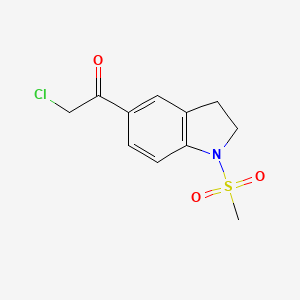

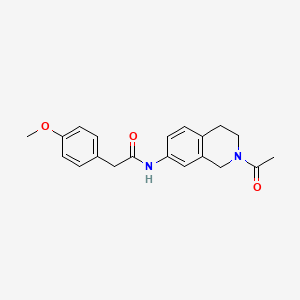

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)

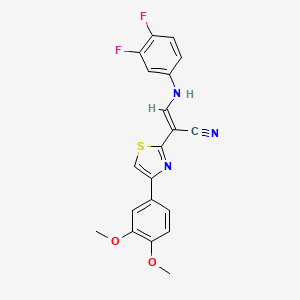

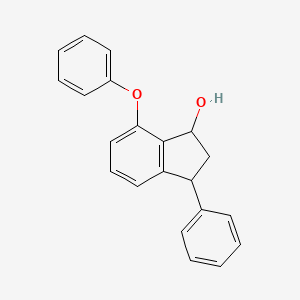

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)

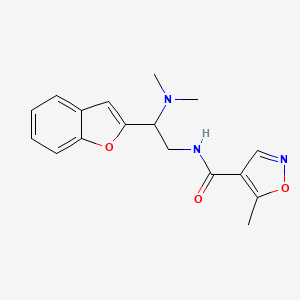

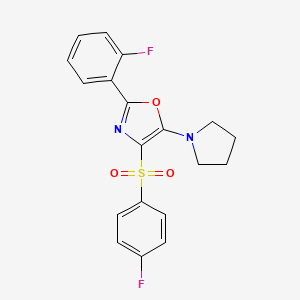

![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)

![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)